
Azithromycin E
Vue d'ensemble
Description
Azithromycin E is a macrolide antibiotic that belongs to the azalide subclass. It is structurally related to erythromycin and is known for its broad-spectrum antibacterial activity. This compound is commonly used to treat various bacterial infections, including respiratory, enteric, and genitourinary infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azithromycin E is synthesized through a series of chemical reactions starting from erythromycin. The synthesis involves the modification of the erythromycin molecule to introduce a methyl-substituted nitrogen at the 9a position on the aglycone ring, forming a 15-membered ring structure . The key steps in the synthesis include:
Oxidation: The oxidation of erythromycin to form the corresponding oxime.
Reduction: The reduction of the oxime to form the amine.
Cyclization: The cyclization of the amine to form the 15-membered ring structure.
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, and it involves the use of various reagents and catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Acylation and Carbomoylation Reactions
Azithromycin's 2′-hydroxy group on the desosamine sugar is a common site for chemical modification.
-
Acylation : Reacting azithromycin with acetic anhydride in the presence of triethylamine (NEt₃) yields 2′-acetylazithromycin (Compound 2) .
-
Carbomoylation : Subsequent treatment of Compound 2 with N,N-carbonyldiimidazole (CDI) under mild heating forms 11,12-cyclic carbonate derivatives (Compound 3) .
Key Findings :
-
Acetylation at the 2′-position reduces ribosome binding affinity due to disrupted interactions with A2058 in the ribosomal RNA .
-
Carbomoylated derivatives show enhanced metabolic stability compared to the parent compound .
Epimerization Reactions
Epimerization at the cladinose sugar (position 5″) was observed during Barton–McCombie oxidation of azithromycin analogs .
-
Reaction Conditions : Oxidation leads to inversion of configuration at C5″, forming epimer 4 , which adopts an inverted chair conformation compared to the original compound .
-
Structural Impact :
Table 1: Comparative Analysis of Epimer 4 vs. Parent Azithromycin
Property | Azithromycin | Epimer 4 |
---|---|---|
Cladinose conformation | Chair | Inverted chair |
nOe contacts | H-4″–H-2″b | H-1″–H-3″Me/H-5″ |
Ribosome affinity | High | Reduced |
Charge-Transfer Complex Formation
Azithromycin acts as an electron donor, forming charge-transfer complexes (CTCs) with π-acceptors like TCNQ, DDQ, and TFQ .
-
Reaction Protocol : Solvent-free grinding of azithromycin with acceptors (1:1 molar ratio) yields CTCs in 92–95% efficiency .
-
Characteristics :
Table 2: Charge-Transfer Complex Properties
Acceptor | Electron-Withdrawing Groups | CTC Color | λ<sub>CT</sub> (nm) |
---|---|---|---|
TCNQ | 4 cyano | Pale brown | 480 |
DDQ | 2 cyano, 2 chloro, 2 carbonyl | Intense red | 550 |
TFQ | 4 fluoro, 2 carbonyl | Canary yellow | 520 |
Beckmann Rearrangement and Azalide Formation
Beckmann rearrangement of erythromycin oxime derivatives is pivotal in azithromycin synthesis .
Applications De Recherche Scientifique
Pharmacological Properties
Azithromycin exhibits unique pharmacokinetic characteristics that distinguish it from other macrolides. Key features include:
- High Tissue Concentration : Azithromycin achieves significant tissue concentrations due to its ability to penetrate cells and be delivered by phagocytes, allowing for effective treatment of infections at the site of action .
- Long Half-Life : Its extended half-life facilitates once-daily dosing regimens, enhancing patient compliance .
- Broad Spectrum of Activity : Azithromycin is effective against a wide range of pathogens, including Neisseria gonorrhoeae, Chlamydia spp., and Mycobacterium avium-intracellulare, making it suitable for treating various bacterial infections .
Clinical Applications
Azithromycin is widely used in clinical settings for the treatment of several infectious diseases:
- Respiratory Infections : It is indicated for community-acquired pneumonia and acute bacterial sinusitis caused by susceptible organisms such as Streptococcus pneumoniae and Haemophilus influenzae.
- Sexually Transmitted Infections : Azithromycin is effective against Chlamydia trachomatis and is often used as a single-dose treatment for uncomplicated gonorrhea .
- Chronic Respiratory Diseases : Its anti-inflammatory properties are beneficial in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) by reducing neutrophilic inflammation .
Emerging Research Applications
Recent studies have expanded the scope of azithromycin beyond traditional antibacterial uses:
- COVID-19 Treatment : Initially considered for COVID-19 due to its anti-inflammatory effects, azithromycin was investigated for its potential to inhibit viral replication. However, subsequent research has shown limited efficacy in improving clinical outcomes for COVID-19 patients .
- Cancer Therapy : Azithromycin's immunomodulatory effects have led to investigations into its role as an adjunct therapy in cancer treatment. Studies suggest that it can enhance the efficacy of certain chemotherapeutic agents when combined with nanoparticles for targeted delivery .
- Antiviral Applications : Recent findings indicate that azithromycin may possess antiviral properties against various viruses, including Zika and Ebola, though more research is needed to establish its effectiveness in these contexts .
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the effectiveness of azithromycin in various settings:
Mécanisme D'action
Azithromycin E exerts its antibacterial effects by binding to the 50S subunit of bacterial ribosomes. This binding inhibits the translocation step of protein synthesis, preventing the elongation of the protein chain and ultimately leading to the cessation of bacterial growth . The molecular targets of this compound include various bacterial ribosomal proteins and RNA components .
Comparaison Avec Des Composés Similaires
Azithromycin E is similar to other macrolide antibiotics, such as erythromycin and clarithromycin. it has several unique features:
Broader Spectrum: This compound has a broader spectrum of activity compared to erythromycin, including better efficacy against certain gram-negative organisms.
Improved Pharmacokinetics: This compound has a longer half-life and better tissue penetration compared to erythromycin and clarithromycin.
Reduced Side Effects: This compound is associated with fewer gastrointestinal side effects compared to erythromycin.
List of Similar Compounds
- Erythromycin
- Clarithromycin
- Roxithromycin
- Telithromycin
This compound stands out due to its unique chemical structure and improved pharmacological properties, making it a valuable antibiotic in the treatment of various bacterial infections .
Activité Biologique
Azithromycin E, a derivative of the macrolide antibiotic azithromycin, exhibits significant biological activity primarily through its mechanism of action against bacterial infections. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and research findings.
This compound functions by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This inhibition occurs by blocking the translocation step during protein synthesis, effectively preventing the growth and reproduction of bacteria. Unlike other macrolides, azithromycin shows a higher affinity for gram-negative bacteria, making it particularly effective against pathogens such as Haemophilus influenzae and certain streptococci .
Biological Activity Overview
- Antibacterial Properties : this compound is known for its broad-spectrum antibacterial activity. It acts primarily as a bacteriostatic agent but can exhibit bactericidal effects at higher concentrations against specific organisms .
- Immunomodulatory Effects : Beyond its antibacterial properties, azithromycin has been noted for its immunomodulatory effects, which can be beneficial in treating chronic respiratory diseases .
- Biofilm Penetration : Research indicates that azithromycin can penetrate biofilms formed by bacteria, reducing biofilm biomass significantly while maintaining some viability of bacterial cells within the biofilm .
Case Study 1: Combination Therapy in Combat-Related Infections
A notable case study involved a 32-year-old soldier with severe wound infections caused by multidrug-resistant Pseudomonas aeruginosa. The patient received azithromycin (500 mg IV every 8 hours) as part of a combination therapy that included meropenem and colistin. The introduction of azithromycin led to a significant decline in procalcitonin levels (a marker for bacterial infection), indicating effective management of the infection .
Case Study 2: Azithromycin in COVID-19 Treatment
In a retrospective analysis involving COVID-19 patients, azithromycin was administered alongside hydroxychloroquine. The study found that patients treated with azithromycin had longer hospital stays compared to controls; however, this was not statistically significant after adjusting for confounding factors .
Table: Summary of Research Findings on this compound
Propriétés
IUPAC Name |
(1R,4R,4'R,5S,5'S,6R,6'S,7R,10R,12R,13R,14S,15S,17S)-13-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,12-tetrahydroxy-4'-methoxy-4',5,6',7,8,10,12,14-octamethylspiro[3,16,18-trioxa-8-azabicyclo[13.4.0]nonadecane-17,2'-oxane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-14-27-37(9,46)30(42)23(5)40(12)17-20(2)16-35(7,45)32(51-34-28(41)26(39(10)11)15-21(3)49-34)22(4)29-25(33(44)50-27)18-48-38(53-29)19-36(8,47-13)31(43)24(6)52-38/h20-32,34,41-43,45-46H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28-,29+,30-,31+,32-,34+,35-,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNULYJBDEWDIQZ-XVXDYBIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210158 | |
Record name | Azithromycin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612534-95-9 | |
Record name | Azithromycin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612534959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azithromycin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZITHROMYCIN E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/179R9Z45SH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Azithromycin and how does it affect bacteria? [, ]
A1: Azithromycin is a macrolide antibiotic that exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [, ] This binding inhibits protein synthesis, a crucial process for bacterial growth and survival. [, ] Specifically, Azithromycin prevents the translocation step of protein synthesis, which is the movement of the ribosome along the messenger RNA (mRNA) molecule. This blockage effectively halts the production of essential proteins, leading to bacterial growth arrest or death. [, ]
Q2: Several studies mention Azithromycin resistance. What are the primary mechanisms bacteria use to develop resistance against this antibiotic? [, , ]
A2: Bacteria have evolved various strategies to counteract Azithromycin's effects, leading to resistance. One prominent mechanism involves modifications of the ribosomal target site, specifically the 23S rRNA within the 50S ribosomal subunit. [, , ] These modifications hinder Azithromycin binding, rendering the drug ineffective in halting protein synthesis. Another mechanism involves the active efflux of the antibiotic from the bacterial cell, preventing it from reaching its target and exerting its inhibitory action. [, , ] These resistance mechanisms pose significant challenges in treating bacterial infections and highlight the need for new therapeutic strategies.
Q3: The research mentions "Point-of-care testing for Antimicrobial Resistance (POCTR)". How can this technology impact the use of Azithromycin in treating Neisseria gonorrhoeae infections? []
A3: POCTR technologies hold promise for optimizing Azithromycin use and combating antimicrobial resistance in Neisseria gonorrhoeae infections. [] By rapidly identifying resistance to Azithromycin at the point of care, clinicians can make informed decisions about appropriate treatment regimens. [] This targeted approach can help preserve Azithromycin's efficacy by avoiding its unnecessary use in resistant strains, thus slowing down the development and spread of resistance. [] Moreover, POCTR can facilitate the identification of susceptible strains, allowing for effective monotherapy with Azithromycin and potentially reducing treatment costs and side effects associated with combination therapies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.